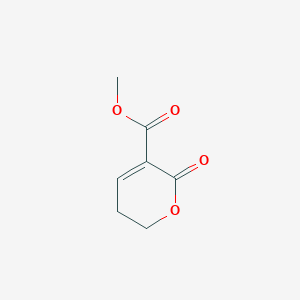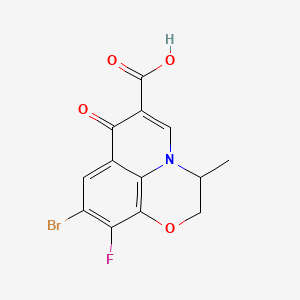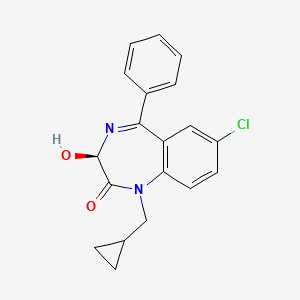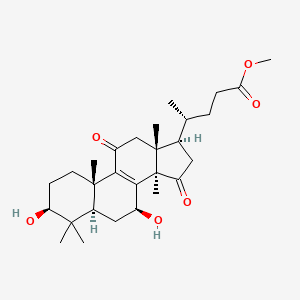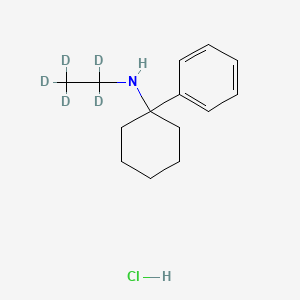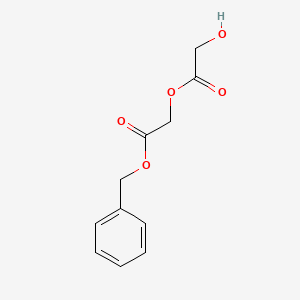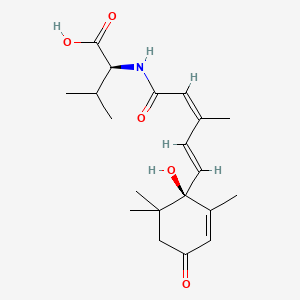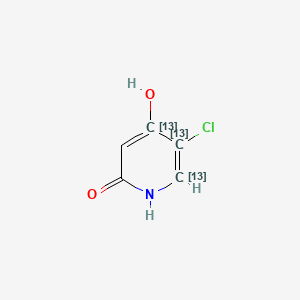
Gimeracil-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gimeracil-13C3 is a labeled compound used primarily in scientific research. It is a derivative of Gimeracil, which is known for its role as a dihydropyrimidine dehydrogenase (DPD) inhibitor. This compound is often used in studies involving metabolic pathways and drug interactions, particularly in the context of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gimeracil-13C3 typically involves a multi-step process starting from 2,4-dimethoxypyridine. The process includes:
Nucleophilic substitution: 2,4-dimethoxypyridine is treated with sodium methoxide in N-methyl-2-pyrrolidone under a nitrogen atmosphere to yield 3,5-dichloro-2,4-dimethoxypyridine.
Hydrolysis: The intermediate is then hydrolyzed to form 3,5-dichloro-2,4-dihydroxypyridine.
Isotope labeling: The final step involves introducing the 13C3 label to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Gimeracil-13C3 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium hydroxide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
Gimeracil-13C3 is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to study metabolic pathways and enzyme interactions.
Biology: Researchers use it to investigate cellular processes and drug metabolism.
Medicine: It plays a crucial role in cancer research, particularly in understanding the mechanisms of chemotherapy drugs.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Gimeracil-13C3 functions by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). This inhibition prevents the breakdown of fluorouracil, a chemotherapeutic agent, thereby increasing its concentration and effectiveness against cancer cells. The molecular target is the DPD enzyme, and the pathway involves the stabilization of fluorouracil levels in the body .
Comparison with Similar Compounds
Similar Compounds
Tegafur: Another chemotherapeutic agent that is often used in combination with Gimeracil.
Oteracil: Used alongside Gimeracil to reduce the side effects of chemotherapy.
Cyanuric Acid-13C3: A similar labeled compound used in various research applications.
Uniqueness
Gimeracil-13C3 is unique due to its specific role in inhibiting DPD and its application in enhancing the effectiveness of fluorouracil in cancer treatment. Its labeled form allows for precise tracking and study in metabolic research, making it invaluable in both clinical and laboratory settings.
Properties
Molecular Formula |
C5H4ClNO2 |
|---|---|
Molecular Weight |
148.52 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-(4,5,6-13C3)1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
InChI Key |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
Isomeric SMILES |
C1=[13C]([13C](=[13CH]NC1=O)Cl)O |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


pyrimidin-2-one](/img/structure/B13444037.png)
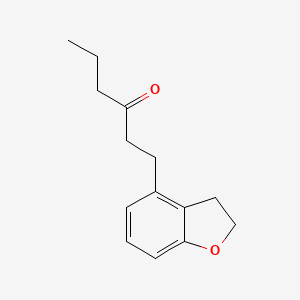

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)

